molecular formula C8H10O2S B1608778 5-Ethyl-4-methylthiophene-2-carboxylic acid CAS No. 40808-25-1

5-Ethyl-4-methylthiophene-2-carboxylic acid

Cat. No. B1608778
CAS RN: 40808-25-1
M. Wt: 170.23 g/mol
InChI Key: SEXVSXHBZYIGMF-UHFFFAOYSA-N
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Description

5-Ethyl-4-methylthiophene-2-carboxylic acid (5-EMT-2-COOH) is an organic compound belonging to the class of thiophenes. It is a colorless to light yellow liquid at room temperature, and has a boiling point of approximately 148°C. 5-EMT-2-COOH has various applications in scientific research, including in vivo and in vitro studies, and has been found to have a variety of biological and biochemical effects.

Scientific Research Applications

Advanced Material Synthesis

Thiophene derivatives, like 5-Ethyl-4-methylthiophene-2-carboxylic acid, are often explored for their electrical conductivity and thermal stability. For example, poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives are known for their remarkable conducting properties, making them suitable for applications in organic electronic devices such as solar cells and light-emitting diodes. Studies have focused on enhancing the electrical conductivity of PEDOT:PSS, a common form of PEDOT, through various physical and chemical approaches, indicating that thiophene-based compounds hold significant promise in the development of advanced electronic materials (Shi et al., 2015; Zhu et al., 2017).

Biocatalyst Inhibition Studies

Carboxylic acids, like 5-Ethyl-4-methylthiophene-2-carboxylic acid, are known to inhibit microbial growth at certain concentrations. Research into the impact of carboxylic acids on biocatalysts, such as Escherichia coli and Saccharomyces cerevisiae, provides insights into metabolic engineering strategies to increase microbial robustness. This understanding is crucial for optimizing the production of biofuels and biorenewable chemicals, where carboxylic acids can be both a product and an inhibitor (Jarboe et al., 2013).

Environmental Remediation

The structural similarity of 5-Ethyl-4-methylthiophene-2-carboxylic acid to other carboxylic acid herbicides suggests potential environmental implications, particularly in terms of biodegradation and toxicity. Studies on 2,4-D, a widely used herbicide, and its microbial degradation pathways offer a perspective on the environmental fate of similar compounds. Understanding the microbial processes involved in the degradation of such compounds can inform strategies for environmental remediation and pollution control (Magnoli et al., 2020).

Biomass Conversion and Sustainable Chemistry

Carboxylic acids and thiophene derivatives are also of interest in the conversion of biomass to valuable chemicals. For instance, the transformation of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), showcases the potential of utilizing renewable resources for the production of fuels, solvents, and polymers. This research area emphasizes the role of such compounds in developing sustainable chemical processes and materials (Chernyshev et al., 2017).

properties

IUPAC Name

5-ethyl-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-3-6-5(2)4-7(11-6)8(9)10/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXVSXHBZYIGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397375
Record name 5-ethyl-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-methylthiophene-2-carboxylic acid

CAS RN

40808-25-1
Record name 5-Ethyl-4-methyl-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40808-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ethyl-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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